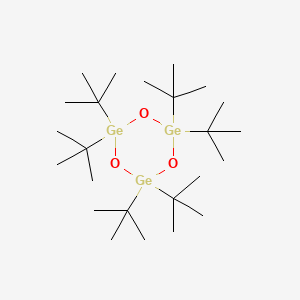
2,2,4,4,6,6-Hexa-tert-butyl-1,3,5,2,4,6-trioxatrigerminane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4,6,6-Hexa-tert-butyl-1,3,5,2,4,6-trioxatrigerminane is a highly specialized compound known for its unique structural properties and applications in various fields. This compound is characterized by its bulky tert-butyl groups and the presence of three oxygen atoms in a trigerminane framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6-Hexa-tert-butyl-1,3,5,2,4,6-trioxatrigerminane typically involves the reaction of tert-butyl-substituted precursors under controlled conditions. One common method includes the use of tert-butyl alcohol and a suitable catalyst to facilitate the formation of the desired compound. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2,4,4,6,6-Hexa-tert-butyl-1,3,5,2,4,6-trioxatrigerminane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce simpler hydrocarbons.
Scientific Research Applications
2,2,4,4,6,6-Hexa-tert-butyl-1,3,5,2,4,6-trioxatrigerminane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a stabilizing agent in biological systems.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized as an additive in polymers to enhance their stability and performance.
Mechanism of Action
The mechanism of action of 2,2,4,4,6,6-Hexa-tert-butyl-1,3,5,2,4,6-trioxatrigerminane involves its ability to interact with free radicals and other reactive species. The bulky tert-butyl groups provide steric hindrance, which helps in stabilizing the compound and preventing unwanted reactions. The oxygen atoms in the trigerminane framework play a crucial role in its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Trimethyl-2,4,6-tris (3,5-di-tert-butyl-4-hydroxybenzyl)benzene
- 2,4,6-Tris (3,5-di-tert-butyl-4-hydroxybenzyl)mesitylene
- 3,5-Di-tert-butyl-1,2-benzoquinone
Uniqueness
2,2,4,4,6,6-Hexa-tert-butyl-1,3,5,2,4,6-trioxatrigerminane is unique due to its specific arrangement of tert-butyl groups and the presence of three oxygen atoms in a trigerminane framework. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
85906-64-5 |
|---|---|
Molecular Formula |
C24H54Ge3O3 |
Molecular Weight |
608.6 g/mol |
IUPAC Name |
2,2,4,4,6,6-hexatert-butyl-1,3,5,2,4,6-trioxatrigerminane |
InChI |
InChI=1S/C24H54Ge3O3/c1-19(2,3)25(20(4,5)6)28-26(21(7,8)9,22(10,11)12)30-27(29-25,23(13,14)15)24(16,17)18/h1-18H3 |
InChI Key |
CQPIZAYKGVJIBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Ge]1(O[Ge](O[Ge](O1)(C(C)(C)C)C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















